molecular formula C4H7B B1587848 1-Bromo-1-butene CAS No. 31844-98-1

1-Bromo-1-butene

Cat. No. B1587848
CAS RN: 31844-98-1
M. Wt: 135 g/mol
InChI Key: IUXHPSPHPKXTPA-ONEGZZNKSA-N
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Description

1-Bromo-1-butene, also known as 1-Bromobut-1-ene, is a chemical compound with the molecular formula C4H7Br . It has an average mass of 135.002 Da and a monoisotopic mass of 133.973099 Da . It is one of several isomers of butyl bromide .


Synthesis Analysis

The synthesis of 1-Bromo-1-butene can be achieved through various methods. One such method involves the reaction of trans-2-pentenoic acid with bromine, followed by a reaction with sodium carbonate in N,N-dimethyl-formamide . Another method involves the synthesis of 1-bromobutane via an S N 2 reaction .


Molecular Structure Analysis

The molecular structure of 1-Bromo-1-butene consists of a carbon chain with a bromine atom attached. The structure can be represented as BrCH2CH2CH=CH2 . The 3D structure of the molecule can be viewed using Java or Javascript .


Chemical Reactions Analysis

1-Bromo-1-butene can undergo various chemical reactions. For instance, it can undergo an S N 1 reaction, which is influenced by the structure of the substrate, the leaving group, the nucleophile, and the solvent . It can also undergo an E2 reaction, where a base attacks a β-hydrogen on β-carbon and forms a bond, while the β C-H sigma bond begins to move in to become the π bond of a double bond .


Physical And Chemical Properties Analysis

1-Bromo-1-butene is a liquid with a refractive index of n20/D 1.462 (lit.) . It has a boiling point of 98-100 °C (lit.) and a density of 1.33 g/mL at 25 °C (lit.) . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Electron Diffraction Study

1-Bromo-1-butene has been studied using electron diffraction techniques to understand its molecular structure and conformational composition. This research is pivotal for understanding the physical and chemical properties of 1-Bromo-1-butene, which are essential for its various applications in scientific research (Shen, 1990).

Thermal Chemistry on Platinum Surfaces

The thermal chemistry of C4 hydrocarbons, including 1-Bromo-1-butene, on Pt(111) surfaces has been investigated. This study is significant for understanding the reactions of 1-Bromo-1-butene on metallic surfaces, which can have implications in catalysis and surface science (Lee & Zaera, 2005).

Use in Carbonyl Allylation

1-Bromo-1-butene has been used in γ-syn-selective carbonyl allylation. This application is crucial in organic synthesis, particularly in the formation of specific alcohol derivatives (Masuyama, Kishida, & Kurusu, 1996).

Electrochemical Reduction Studies

Research has been conducted on the electrochemical reduction of 1-Bromo-1-butene, providing insights into its behavior under reduction conditions. This study contributes to the understanding of its electrochemical properties, useful in various chemical processes (Casado, Culleré, Julià, & Brillas, 1993).

Synthesis of Derivatives

1-Bromo-1-butene has been utilized in the synthesis of various chemical compounds. For instance, the synthesis of (Z)-1-bromo-2-methyl-1-butene demonstrates its role as a precursor in creating specific chemical structures (He, 2004).

Stereoselective Epoxidation

Its use in the stereoselective epoxidation by certain bacteria highlights its biological applications and interactions, potentially useful in biocatalysis and green chemistry (Archelas, Hartmans, & Tramper, 1988).

Mechanism of Action

The mechanism of action of 1-Bromo-1-butene involves various steps. In an S N 1 reaction, the rate-limiting step is the spontaneous, unimolecular dissociation of the substrate to yield a carbocation . In an E2 reaction, the base attacks a β-hydrogen on β-carbon and starts to form a bond, while the β C-H sigma bond begins to move in to become the π bond of a double bond .

Safety and Hazards

1-Bromo-1-butene is considered hazardous. It is a highly flammable liquid and vapor that can cause skin irritation and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

properties

IUPAC Name

(E)-1-bromobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c1-2-3-4-5/h3-4H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXHPSPHPKXTPA-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067650
Record name 1-Butene, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-1-butene

CAS RN

31844-98-1, 32620-08-9
Record name 1-Butene, 1-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031844981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-1-Bromo-1-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032620089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butene, 1-bromo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Butene, 1-bromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromobut-1-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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